molecular formula C16H15BrClNOS2 B2797823 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide CAS No. 337923-59-8

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2797823
CAS No.: 337923-59-8
M. Wt: 416.78
InChI Key: ZDOUISYCBWAOEX-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide is an organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromothiophenol with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromophenylthio)acetyl chloride.

    Nucleophilic Substitution: The intermediate is then reacted with 2-chlorothiophenol in the presence of a base to yield the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-[(2-bromophenyl)sulfanyl]acetamide
  • N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-2-[(2-iodophenyl)sulfanyl]acetamide

Uniqueness

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2-chlorophenyl)sulfanyl]acetamide is unique due to the specific combination of bromine and chlorine atoms in its structure, which can influence its reactivity and biological activity. This distinct structure may confer unique properties compared to other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-2-(2-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNOS2/c17-12-5-7-13(8-6-12)21-10-9-19-16(20)11-22-15-4-2-1-3-14(15)18/h1-8H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOUISYCBWAOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCC(=O)NCCSC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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